BSc2118 -

BSc2118

Catalog Number: EVT-287497
CAS Number:
Molecular Formula: C28H43N3O7
Molecular Weight: 533.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BSc2118 is a potent proteasome inhibitor. BSc2118 shows significant antimyeloma activity and may be considered as a promising agent in cancer drug development. BSc2118 is also a promising new candidate for stroke therapy, which may in addition alleviate recombinant tissue-plasminogen activator-induced brain toxicity.
Source and Classification

BSc2118 was initially developed as part of research aimed at improving upon existing proteasome inhibitors like bortezomib. It is categorized under small-molecule inhibitors that specifically target the 20S proteasome, a component critical for protein degradation within cells. This compound has been investigated in various preclinical studies, particularly in melanoma and other cancer models, as well as in neurological studies focusing on brain injury recovery mechanisms .

Synthesis Analysis

The synthesis of BSc2118 involves several chemical steps that ensure the formation of its active structure. While specific detailed methodologies are proprietary or not fully disclosed in public literature, general approaches include:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reagents and Conditions: Standard organic synthesis techniques are employed, including the use of solvents like dimethyl sulfoxide and reactions under controlled temperatures to facilitate the formation of desired intermediates.
  3. Purification: After synthesis, purification techniques such as chromatography are utilized to isolate BSc2118 from by-products and unreacted materials.

Technical parameters such as reaction time, temperature, and specific reagent concentrations are critical for optimizing yield and purity but are often detailed in proprietary research rather than public documents .

Molecular Structure Analysis

BSc2118's molecular structure is characterized by a unique arrangement of atoms that facilitates its function as a proteasome inhibitor. The compound features:

  • Core Structure: A central scaffold that interacts with the active site of the proteasome.
  • Functional Groups: Specific functional groups that enhance binding affinity to the proteasome and contribute to its inhibitory effects.
  • Molecular Weight: The molecular weight of BSc2118 is approximately 457.25 Da, which is typical for small-molecule inhibitors.

Advanced techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy may be employed to elucidate its three-dimensional structure and confirm binding interactions with target proteins .

Chemical Reactions Analysis

BSc2118 undergoes several chemical reactions upon administration:

  1. Binding to Proteasome: The primary reaction involves BSc2118 binding covalently to the active sites of the 20S proteasome, leading to inhibition of proteolytic activity.
  2. Cellular Uptake: The compound is taken up by cells via passive diffusion or specific transport mechanisms, which is essential for its efficacy.
  3. Metabolic Pathways: Once inside the cell, BSc2118 may be subject to metabolic transformations that could affect its activity and stability.

Studies have shown that BSc2118 can effectively suppress tumor cell growth by inducing G2/M phase arrest and promoting apoptosis through activation of apoptotic signaling pathways .

Mechanism of Action

The mechanism by which BSc2118 exerts its effects involves several key processes:

  1. Proteasome Inhibition: By inhibiting the 20S proteasome, BSc2118 prevents the degradation of pro-apoptotic factors and cell cycle regulators, leading to an accumulation of these proteins within the cell.
  2. Induction of Apoptosis: The accumulation of pro-apoptotic signals triggers intrinsic apoptotic pathways, resulting in programmed cell death.
  3. Neuroprotective Effects: In models of ischemic injury, BSc2118 has been shown to enhance neurogenesis by stabilizing hypoxia-inducible factors that promote cell survival and recovery processes .
Physical and Chemical Properties Analysis

BSc2118 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in common organic solvents such as dimethyl sulfoxide but may have limited solubility in aqueous solutions.
  • Stability: The compound demonstrates stability under physiological conditions but may degrade when exposed to extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for small organic molecules.

These properties are critical for determining appropriate formulations for therapeutic applications .

Applications

BSc2118 has several promising applications in both oncology and neurology:

  1. Cancer Treatment: As a proteasome inhibitor, it is being explored for its ability to treat various cancers, particularly melanoma, by inducing apoptosis in tumor cells.
  2. Neuroprotection: Research indicates potential benefits in enhancing recovery following ischemic brain injuries by promoting neurogenesis and protecting against neuronal death.
  3. Combination Therapies: There is ongoing investigation into using BSc2118 in combination with other therapeutic agents to enhance efficacy against resistant cancer phenotypes.
Proteasome Inhibition as a Therapeutic Strategy

Ubiquitin-Proteasome System in Cellular Homeostasis

The ubiquitin-proteasome system (UPS) is the primary pathway for controlled protein degradation in eukaryotic cells, responsible for eliminating ~80–90% of intracellular proteins [2] [8]. This system regulates critical processes including cell cycle progression, stress response, DNA repair, and apoptosis. The UPS operates through a coordinated cascade:

  • Ubiquitination: Proteins targeted for degradation are tagged with polyubiquitin chains via E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes. K48-linked polyubiquitin chains serve as the canonical signal for proteasomal degradation [2].
  • Proteasome Structure: The 26S proteasome comprises a 20S catalytic core capped by 19S regulatory particles. The 20S core contains three pairs of proteolytic subunits: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like). The 19S cap recognizes ubiquitinated substrates, deubiquitinates them, and unfolds them for degradation [8] [9].
  • Immunoproteasome: Under inflammatory stimuli (e.g., IFN-γ, TNF-α), constitutive β subunits are replaced by inducible counterparts (β1i, β2i, β5i), altering cleavage specificity to optimize antigen presentation [8] [9].

Dysregulation of the UPS disrupts proteostasis, leading to accumulation of misfolded proteins and proteotoxic stress—a hallmark of neurodegenerative diseases, aging, and cancer [2] [7]. For example, impaired UPS function correlates with accelerated cellular senescence and accumulation of oxidized proteins in aging tissues [7].

Table 1: Key Components of the Ubiquitin-Proteasome System

ComponentFunctionClinical Relevance
20S Core (β1, β2, β5)Catalytic degradation of proteinsTarget of constitutive inhibition
19S Regulatory ParticleSubstrate recognition, deubiquitination, unfoldingEmerging target for allosteric inhibition
Immunoproteasome (β1i, β2i, β5i)Antigen processing during inflammationOverexpressed in malignancies; selective inhibition strategy
E3 Ubiquitin LigasesSubstrate-specific ubiquitin taggingDysregulated in cancers; potential therapeutic targets

Rationale for Proteasome Inhibition in Neoplastic Diseases

Proteasome inhibition exerts selective cytotoxicity in cancer cells due to their heightened dependence on UPS for survival:

  • Oncoprotein Degradation: Cancer cells rely on rapid degradation of tumor suppressors (e.g., p53, IκB) to sustain proliferation. Proteasome inhibition stabilizes these proteins, restoring apoptotic signals [3] [8].
  • Proteotoxic Stress: Malignant cells exhibit elevated proteotoxic stress due to high protein turnover. Inhibiting the UPS exacerbates this stress, overwhelming compensatory mechanisms like autophagy [2] [6].
  • Anti-Angiogenic Effects: Proteasome inhibitors block NF-κB-mediated transcription of VEGF and other pro-angiogenic factors, disrupting tumor vasculature [10].

BSc2118 exemplifies this rationale as a novel proteasome inhibitor. It induces dose-dependent apoptosis in multiple myeloma (MM) cell lines (OPM-2, RPMI-8226, U266) and primary MM cells, irrespective of t(4;14) translocation status—a high-risk genetic feature [1]. Mechanistically, BSc2118:

  • Inhibits chymotrypsin-like (β5) activity of the 20S proteasome.
  • Stabilizes pro-apoptotic proteins (e.g., p21) while inhibiting NF-κB activation [1] [6].
  • Triggers G2-M cell cycle arrest within 24 hours, followed by caspase-dependent apoptosis [1].

Notably, BSc2118 exhibits low cytotoxicity against peripheral blood mononuclear cells (PBMNCs), suggesting a favorable therapeutic index for neoplastic cells [1] [6].

Limitations of First-Generation Proteasome Inhibitors

First-generation proteasome inhibitors like bortezomib (BTZ) revolutionized MM treatment but face significant clinical constraints:

Mechanistic Limitations

  • Reversible Binding: BTZ’s boronic acid moiety enables reversible proteasome binding, necessitating frequent dosing and increasing toxicity risk [3] [8].
  • Subunit Selectivity: BTZ primarily inhibits β5 (chymotrypsin-like) activity, with weaker effects on β1 and β2. Cancer cells compensate by upregulating alternative subunits or immunoproteasomes [8].
  • Resistance Mechanisms: Chronic BTZ exposure induces overexpression of proteasome subunits, mutations in β5 (PSMB5), and activation of aggresomal pathways—a salvage mechanism for protein clearance [3] [8].

Clinical Challenges

  • Peripheral Neuropathy (PN): BTZ induces dose-limiting PN in 30–40% of patients, attributed to off-target inhibition of neuronal proteasomes and mitochondrial stress [3] [8].
  • Solid Tumor Resistance: BTZ shows minimal efficacy in solid tumors due to poor tissue penetration and microenvironmental factors [3] [8].
  • Immunoproteasome Insensitivity: BTZ inhibits immunoproteasomes less potently than constitutive proteasomes, permitting tumor cell survival in inflammatory microenvironments [8] [9].

Table 2: Comparative Profile of BSc2118 vs. First-Generation Inhibitors

PropertyBortezomibCarfilzomibBSc2118
Chemical ClassPeptide boronic acidPeptide epoxyketoneNot fully disclosed (patented peptidomimetic) [9]
Binding MechanismReversibleIrreversibleReversible [1] [6]
Subunit Specificityβ5 > β1β5/β5iBroad β1/β2/β5 inhibition [1]
Resistance ProfileHigh (PSMB5 mutations, immunoproteasome adaptation)Moderate (less susceptibility to PSMB5 mutations)Preclinical data shows activity in BTZ-resistant MM [1] [6]
Tissue DistributionLimited in CNS/solid tumorsSimilar to BTZEnhanced tissue penetration (evidenced in cerebral ischemia models) [10]

BSc2118 addresses several limitations of first-gen inhibitors:

  • Broad Therapeutic Index: In vivo studies show BSc2118 is tolerated at doses up to 60 mg/kg (mice) without neurotoxicity—a key advantage over BTZ [6] [10].
  • Overcoming Resistance: BSc2118 retains activity against BTZ-resistant MM cells by inducing irreversible cell cycle arrest and apoptosis independent of NF-κB status [1] [6].
  • Tissue Penetration: Fluorescent-tagged BSc2118 (BSc2118-FL) demonstrates rapid biodistribution to organs (liver, kidney) and tumor sites, correlating with sustained proteasome inhibition [6] [10].

Properties

Product Name

BSc2118

IUPAC Name

tert-butyl (3S)-4-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-oxobutanoate

Molecular Formula

C28H43N3O7

Molecular Weight

533.7 g/mol

InChI

InChI=1S/C28H43N3O7/c1-18(2)13-21(16-32)29-25(34)23(15-24(33)38-28(5,6)7)30-26(35)22(14-19(3)4)31-27(36)37-17-20-11-9-8-10-12-20/h8-12,16,18-19,21-23H,13-15,17H2,1-7H3,(H,29,34)(H,30,35)(H,31,36)/t21-,22-,23-/m0/s1

InChI Key

IWBUYMFIYWDGMJ-VABKMULXSA-N

SMILES

CC(C)CC(C=O)NC(=O)C(CC(=O)OC(C)(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Solubility

Soluble in DMSO, not in water

Synonyms

BSc2118; BSc-2118; BSc 2118.

Canonical SMILES

CC(C)CC(C=O)NC(=O)C(CC(=O)OC(C)(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)C[C@@H](C=O)NC(=O)[C@H](CC(=O)OC(C)(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.